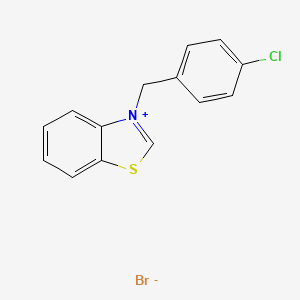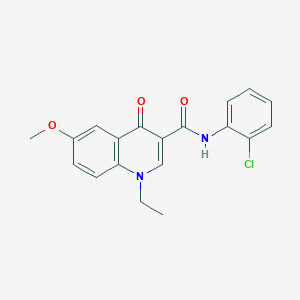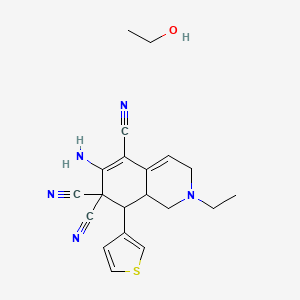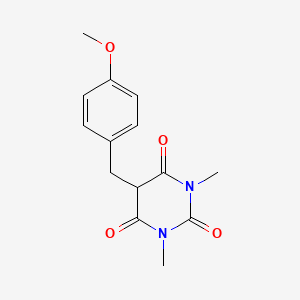![molecular formula C16H23N3O2 B5230179 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are responsible for removing acetyl groups from histone proteins, which leads to changes in gene expression. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide binds to the active site of HDACs, preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can alter gene expression and cell growth.
Biochemical and Physiological Effects
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has also been shown to have antimicrobial and antiviral properties. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli, and viruses, including influenza virus and herpes simplex virus.
実験室実験の利点と制限
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide can also have off-target effects, leading to changes in gene expression that are unrelated to HDAC inhibition.
将来の方向性
There are several future directions for research on 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide. One area of research is the development of more potent and selective HDAC inhibitors. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have off-target effects, leading to changes in gene expression that are unrelated to HDAC inhibition. Developing more selective HDAC inhibitors could lead to more effective treatments for cancer and other diseases.
Another area of research is the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in combination with other drugs. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to have synergistic effects with other drugs, including chemotherapeutic agents and other HDAC inhibitors. Combining 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide with other drugs could lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is a synthetic compound that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to have various biochemical and physiological effects. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide, including the development of more potent and selective HDAC inhibitors and the use of 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide in combination with other drugs.
合成法
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide is synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then treated with N-(2-aminoethyl)pyrrolidine in the presence of triethylamine to form 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide. The reaction mechanism involves the formation of an acyl chloride intermediate, which then reacts with the amine group of N-(2-aminoethyl)pyrrolidine to form the final product.
科学的研究の応用
4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have antimicrobial, antiviral, and anticancer properties. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has also been used to study the role of histone deacetylases (HDACs) in cancer and other diseases. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide has been shown to inhibit HDAC activity, leading to changes in gene expression and cell growth.
特性
IUPAC Name |
4-methyl-N-[2-[(2-pyrrolidin-1-ylacetyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-13-4-6-14(7-5-13)16(21)18-9-8-17-15(20)12-19-10-2-3-11-19/h4-7H,2-3,8-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIYHOVOUNFCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[(pyrrolidin-1-ylacetyl)amino]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)